

# Application Notes and Protocols for In Vitro Assessment of Triclocarban (TCC) Toxicity

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## Compound of Interest

Compound Name: TC-C 14G

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## Introduction

Triclocarban (TCC) is a broad-spectrum antimicrobial agent widely used in personal care products such as soaps, deodorants, and detergents.[1][2][3] Its extensive use has led to its detection in various environmental compartments and human samples, raising concerns about its potential adverse effects on human health.[2][3][4][5] In vitro assays are crucial tools for evaluating the toxicological profile of TCC, providing insights into its cytotoxicity, genotoxicity, and endocrine-disrupting potential without the use of animal testing.[6] These new approach methodologies (NAMs) are essential for regulatory assessment and risk management of cosmetic ingredients.[6] This document provides detailed application notes and protocols for a battery of in vitro assays to assess the toxicity of Triclocarban.

## Mechanism of Action

Triclocarban's primary antimicrobial action involves the inhibition of the enoyl-(acyl-carrier protein) reductase (ACP) reductase, an enzyme essential for fatty acid synthesis in bacteria, thereby disrupting cell membrane formation.[1] In mammalian systems, TCC has been identified as an endocrine-disrupting compound.[2][4][7] It has been shown to enhance the action of endogenous hormones like testosterone and estradiol by amplifying their effects on their respective receptors.[7][8][9][10] More recent studies suggest that TCC can also directly interact with and activate the estrogen-related receptor  $\gamma$  (ERR $\gamma$ ).[4][11]

## Data Presentation: Summary of In Vitro Triclocarban Toxicity

The following tables summarize quantitative data from various in vitro assays assessing the toxicity of Triclocarban.

**Table 1: Genotoxicity of Triclocarban**

Assay	Cell Line	TCC Concentration	Key Findings	Reference
Comet Assay	HaCaT	2.5, 5, 10 µg/mL	Statistically significant, concentration-dependent increase in the percentage of DNA in the tail.[6]	[6][12]
Mammalian Chromosome Aberration Test	Not specified	10 µg/mL	Positive for genotoxicity.[6]	[6][12]
Microplate Ames Test (MPF™)	S. typhimurium strains	Not specified	No mutagenic activity observed.[6]	[6]

**Table 2: Endocrine Disrupting Effects of Triclocarban**

Assay	Cell System	TCC Concentration	Key Findings	Reference
Estrogen Receptor (ER) Reporter Gene Assay	BG1-ERE cells	1–10 $\mu$ M	Enhanced estradiol-dependent activation of ER-responsive gene expression up to 2.5-fold.[7][8][10]	[7][8][9][10]
Androgen Receptor (AR) Reporter Gene Assay	T47D-ARE cells	1–10 $\mu$ M	Enhanced testosterone-dependent activation of AR-responsive gene expression.[7][8][9][10]	[7][8][9][10]
Estrogen-Related Receptor $\gamma$ (ERR $\gamma$ ) Reporter Gene Assay	Not specified	10 nM (LOEC)	Exhibited agonistic activity towards ERR $\gamma$ . [11]	[11]
Fluorescence Competitive Binding Assay	ERR $\gamma$	96 $\pm$ 10 nM (Kd)	Demonstrated a high binding affinity to ERR $\gamma$ , approximately 9-fold higher than Triclosan.[11]	[11]
XenoScreen® YES/YAS Assay	Not specified	Not specified	No potential for endocrine activity was indicated in the anti-estrogenic and anti-androgenic assays.[6]	[6][12]

**Table 3: Cytotoxicity of Triclocarban**

Assay	Cell Line	TCC Concentration (24h exposure)	Key Findings	Reference
MTT Assay	HaCaT	0–25 $\mu$ M	Concentration-dependent decrease in cell viability.	<a href="#">[13]</a>
MTT Assay	L02	0–25 $\mu$ M	Concentration-dependent decrease in cell viability.	<a href="#">[13]</a>

## Experimental Protocols

### Comet Assay for Genotoxicity Assessment

This protocol is for assessing DNA damage in HaCaT cells exposed to Triclocarban.

Materials:

- HaCaT cells
- Triclocarban (TCC)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Low melting point agarose (LMA)

- Normal melting point agarose (NMA)
- Lysis solution (2.5 M NaCl, 100 mM Na<sub>2</sub>EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
- Electrophoresis buffer (1 mM Na<sub>2</sub>EDTA, 300 mM NaOH, pH >13)
- Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
- DNA staining solution (e.g., SYBR Green)
- Microscope slides
- Coverslips
- Humidified chamber
- Electrophoresis unit
- Fluorescence microscope with appropriate filters
- Image analysis software

#### Procedure:

- Cell Culture and Treatment:
  - Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
  - Seed cells in appropriate culture plates and allow them to attach overnight.
  - Treat cells with varying concentrations of TCC (e.g., 2.5, 5, 10 µg/mL) and a vehicle control (e.g., DMSO) for a defined period (e.g., 4 or 24 hours).
- Slide Preparation:
  - Coat microscope slides with a layer of 1% NMA and allow it to solidify.

- After treatment, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of  $1 \times 10^5$  cells/mL.
- Mix the cell suspension with 0.5% LMA at a 1:10 ratio (v/v) at 37°C.
- Pipette 75  $\mu$ L of this mixture onto the pre-coated slides, cover with a coverslip, and place on ice for 10 minutes to solidify.
- Lysis:
  - Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
- DNA Unwinding and Electrophoresis:
  - Remove slides from the lysis solution and place them in a horizontal electrophoresis unit filled with fresh, cold electrophoresis buffer.
  - Allow the DNA to unwind for 20-40 minutes.
  - Perform electrophoresis at 25V and 300 mA for 20-30 minutes.
- Neutralization and Staining:
  - Gently remove the slides and immerse them in neutralization buffer for 5 minutes, repeating this step three times.
  - Stain the slides with a DNA staining solution.
- Visualization and Analysis:
  - Visualize the comets using a fluorescence microscope.
  - Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, which is an indicator of DNA damage.

## Mammalian Chromosome Aberration Test

This protocol outlines the general steps for assessing chromosomal damage induced by TCC.

#### Materials:

- Suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells)
- Triclocarban (TCC)
- Cell culture medium and supplements
- Colcemid solution
- Hypotonic solution (e.g., 0.075 M KCl)
- Fixative (3:1 methanol:acetic acid)
- Giemsa stain
- Microscope slides
- Microscope with oil immersion objective

#### Procedure:

- Cell Culture and Treatment:
  - Culture cells to about 50% confluency.
  - Treat cells with various concentrations of TCC (e.g., up to 10 µg/mL), a positive control, and a negative control for a suitable duration (e.g., 4 hours with and without metabolic activation (S9), and 26 hours without S9).[\[6\]](#)
- Metaphase Arrest:
  - Two hours before harvesting, add Colcemid to the culture medium to arrest cells in the metaphase stage of mitosis.
- Harvesting and Hypotonic Treatment:
  - Harvest the cells by trypsinization and centrifuge to form a pellet.

- Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for 20-30 minutes at 37°C to swell the cells.
- Fixation:
  - Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step 2-3 times.
- Slide Preparation and Staining:
  - Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
  - Stain the slides with Giemsa stain.
- Microscopic Analysis:
  - Examine the slides under a microscope.
  - Score at least 100 well-spread metaphases per concentration for structural and numerical chromosomal aberrations.

## Estrogen/Androgen Receptor (ER/AR) Reporter Gene Assay

This protocol describes a method to assess the potential of TCC to modulate ER and AR signaling pathways.

Materials:

- ER-responsive cell line (e.g., BG1-ERE) and AR-responsive cell line (e.g., T47D-ARE) stably transfected with a reporter gene (e.g., luciferase) under the control of hormone response elements.
- Triclocarban (TCC)
- Estradiol (E2) and Testosterone (T) as reference agonists.

- Cell culture medium and supplements.
- Luciferase assay reagent.
- Luminometer.

#### Procedure:

- Cell Seeding:
  - Seed the reporter cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment:
  - Treat the cells with a range of TCC concentrations (e.g., 1-10  $\mu$ M) in the presence and absence of a fixed concentration of E2 (for ER assay) or T (for AR assay).[\[7\]](#)[\[8\]](#)
  - Include appropriate controls: vehicle control, E2/T alone, and TCC alone.
- Incubation:
  - Incubate the plates for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Luciferase Assay:
  - Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Data Analysis:
  - Express the results as a fold induction over the vehicle control or as a percentage of the maximal response induced by the reference agonist.
  - A significant increase in luciferase activity in the presence of both TCC and the natural hormone compared to the hormone alone indicates an enhancement of hormone action.[\[7\]](#)

## MTT Cytotoxicity Assay

This protocol is for determining the effect of TCC on the viability of cell lines like HaCaT and L02.[13]

Materials:

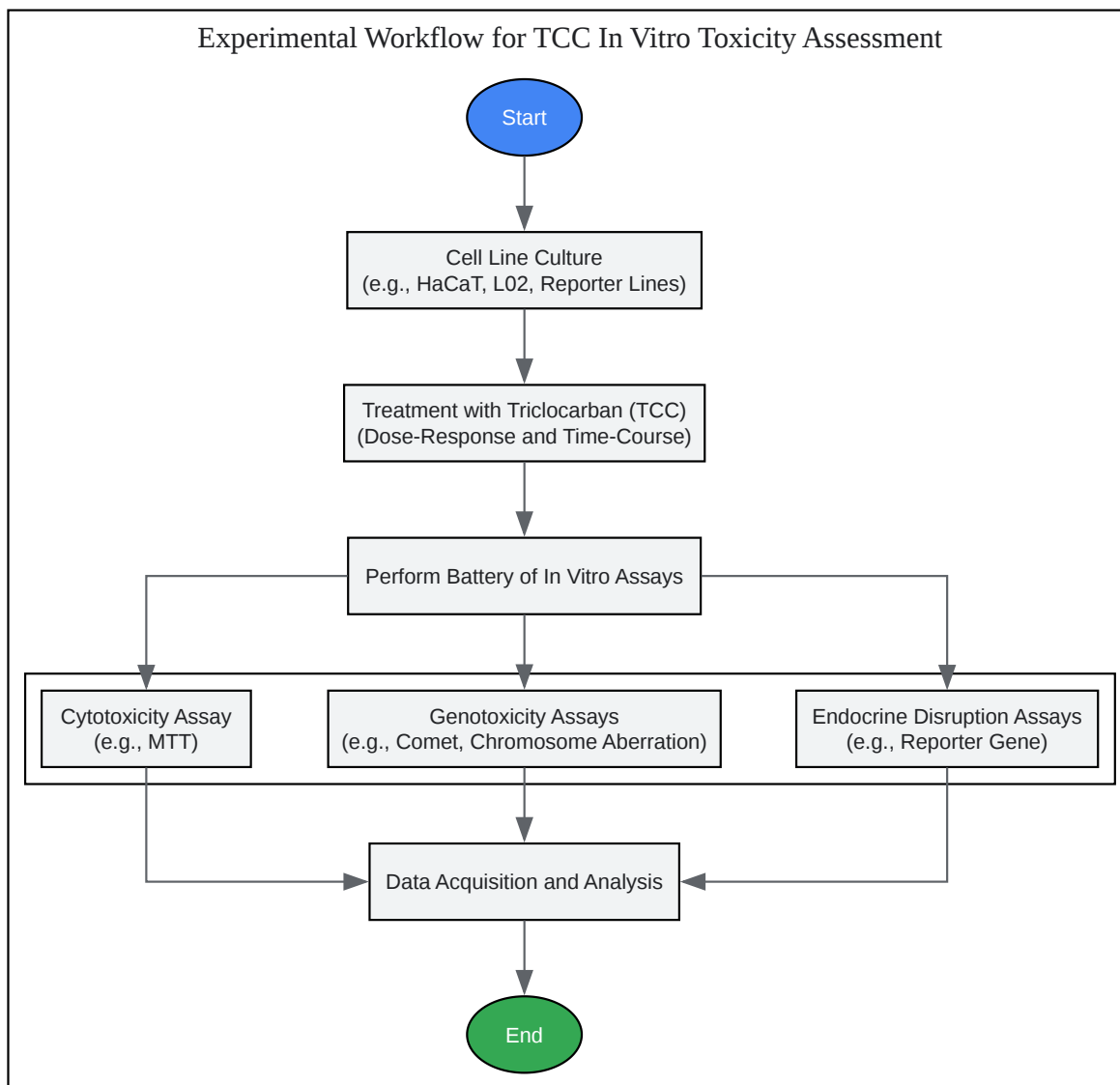
- HaCaT or L02 cells
- Triclocarban (TCC)
- Cell culture medium and supplements
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Compound Treatment:
  - Treat the cells with a series of TCC concentrations (e.g., 0-25  $\mu$ M) for 24 hours.[13] Include a vehicle control.
- MTT Incubation:
  - After the treatment period, add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization:

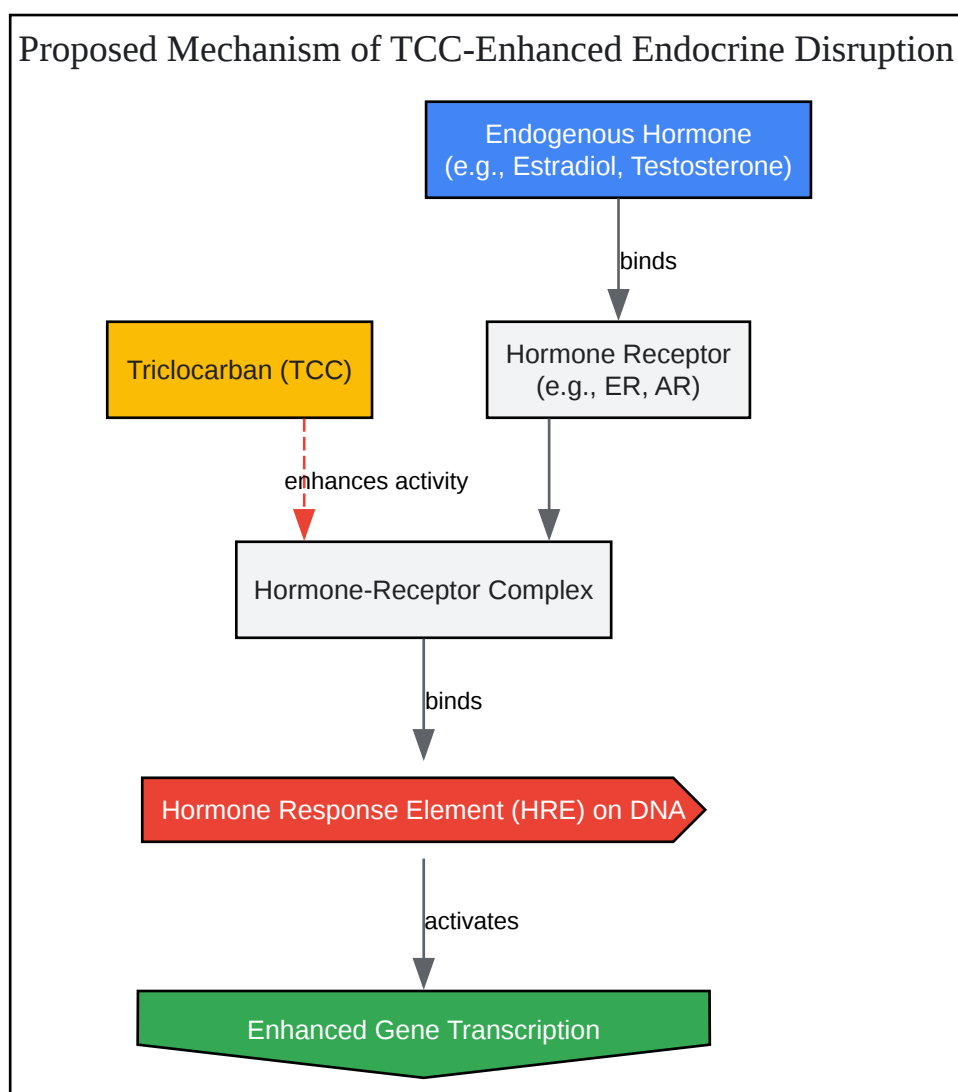
- Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Calculate cell viability as a percentage of the vehicle control.
  - Plot the cell viability against the TCC concentration to determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell viability).

## Mandatory Visualizations



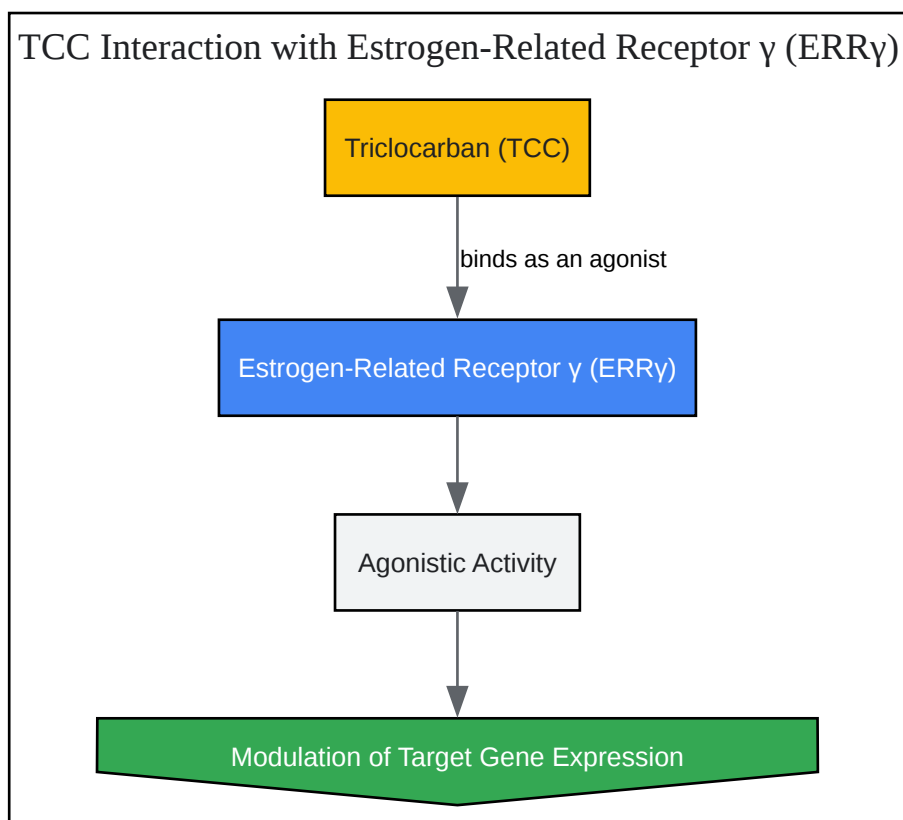
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Caption: General experimental workflow for assessing the in vitro toxicity of Triclocarban.



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Caption: Signaling pathway for TCC's enhancement of hormone-dependent gene expression.



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Caption: Mechanism of TCC's agonistic activity on the ERR $\gamma$  signaling pathway.

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- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Assessment of Triclocarban (TCC) Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662361#in-vitro-assay-for-assessing-triclocarban-toxicity>]

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